

DSP-0565 solubility issues and solutions

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Compound of Interest

Compound Name: DSP-0565

Cat. No.: B10832674

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Technical Support Center: DSP-0565

This technical support center provides guidance on the solubility and handling of DSP-related compounds. Initial searches for "**DSP-0565**" yielded limited specific data on its solubility. However, extensive information is available for the commonly used crosslinking agent DSP (Dithiobis(succinimidyl propionate)), which may be relevant to researchers encountering compounds with similar nomenclature. This guide primarily focuses on DSP, while also acknowledging other compounds identified in our search.

Frequently Asked Questions (FAQs)

Q1: What is DSP and what is it used for?

DSP, or Dithiobis(succinimidyl propionate), is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker. It is commonly used to link proteins and other molecules containing primary amines, such as lysine residues and N-termini. The disulfide bond in the spacer arm of DSP can be cleaved by reducing agents.[1][2] Because it is not sulfonated, DSP is water-insoluble and membrane-permeable, making it useful for intracellular and intramembrane conjugation.[3]

Q2: What is the solubility of DSP?

DSP is sparingly soluble in aqueous solutions but has good solubility in organic solvents. The table below summarizes the known solubility data for DSP.

Solvent	Solubility	Notes
Water	Insoluble	A related water-soluble form, Sulfo-DSP (DTSSP), is available and soluble at 6 mg/mL.[1][4]
DMSO	81 mg/mL (200.28 mM)	Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2][4]
Acetonitrile	~25 mg/mL	Estimated solubility.[2]
Ethanol	Insoluble	[4]

Q3: Are there other compounds with similar names?

Yes, several other compounds with "DSP" in their names were identified:

- **DSP-0565:** Described as an anti-convulsant with a good safety margin in various models.[5]
No specific solubility data was found for this compound in the initial search.
- **PIT565:** A substance being studied by Novartis in a Phase 1 clinical trial for Systemic Lupus Erythematosus (SLE).[6]
- **DSP-5336:** An investigational small molecule inhibitor of the Menin and MLL protein interaction, currently in Phase 1/2 clinical trials for acute leukemia.[7][8]
- **DS-5565:** A compound that was in a Phase III study for post-herpetic neuralgia.[9]

Troubleshooting Guide: DSP Solubility and Handling

Issue 1: DSP precipitates when added to my aqueous buffer.

- **Cause:** DSP is not soluble in water.[3] Adding a concentrated stock of DSP in an organic solvent to an aqueous buffer can cause it to precipitate out of solution.
- **Solution:**

- Prepare a fresh, concentrated stock solution of DSP in anhydrous DMSO (e.g., 10-25 mM) immediately before use.[3]
- Add the DSP stock solution drop-wise to your aqueous reaction buffer while vortexing to ensure rapid and even distribution.
- A hazy solution may still form, which is a common observation.[2]

Issue 2: My crosslinking reaction is inefficient.

- Cause 1: Hydrolysis of the NHS ester. The N-hydroxysuccinimide (NHS) esters at the ends of DSP are susceptible to hydrolysis in aqueous solutions, which renders the crosslinker inactive. Hydrolysis increases with higher pH and in dilute protein solutions.[2][3]
- Solution 1:
 - Work quickly and use the reconstituted DSP solution immediately. Do not prepare stock solutions for storage.[2][3]
 - Perform the reaction at a pH between 7 and 8. The optimal range is typically 7.5 to 8.5.[2]
 - Use a higher concentration of your protein of interest (>5 mg/mL) to minimize hydrolysis.[1]
- Cause 2: Incompatible buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for reaction with the NHS esters.[3]
- Solution 2:
 - Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers.[2][3]

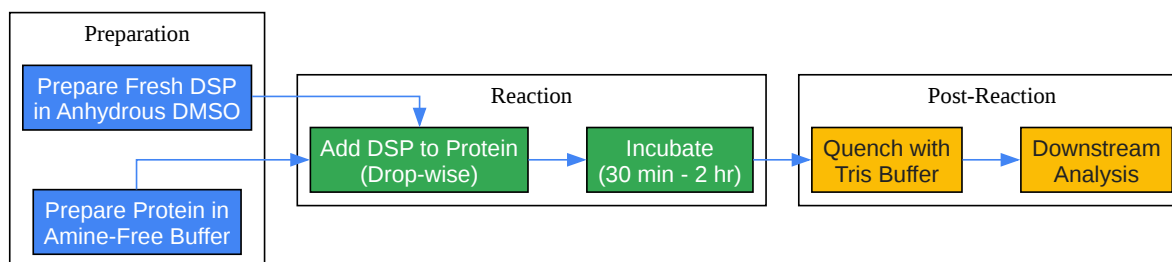
Experimental Protocols

Protocol 1: General Protein Crosslinking with DSP

- Prepare Protein Solution: Dissolve your protein in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of >5 mg/mL.

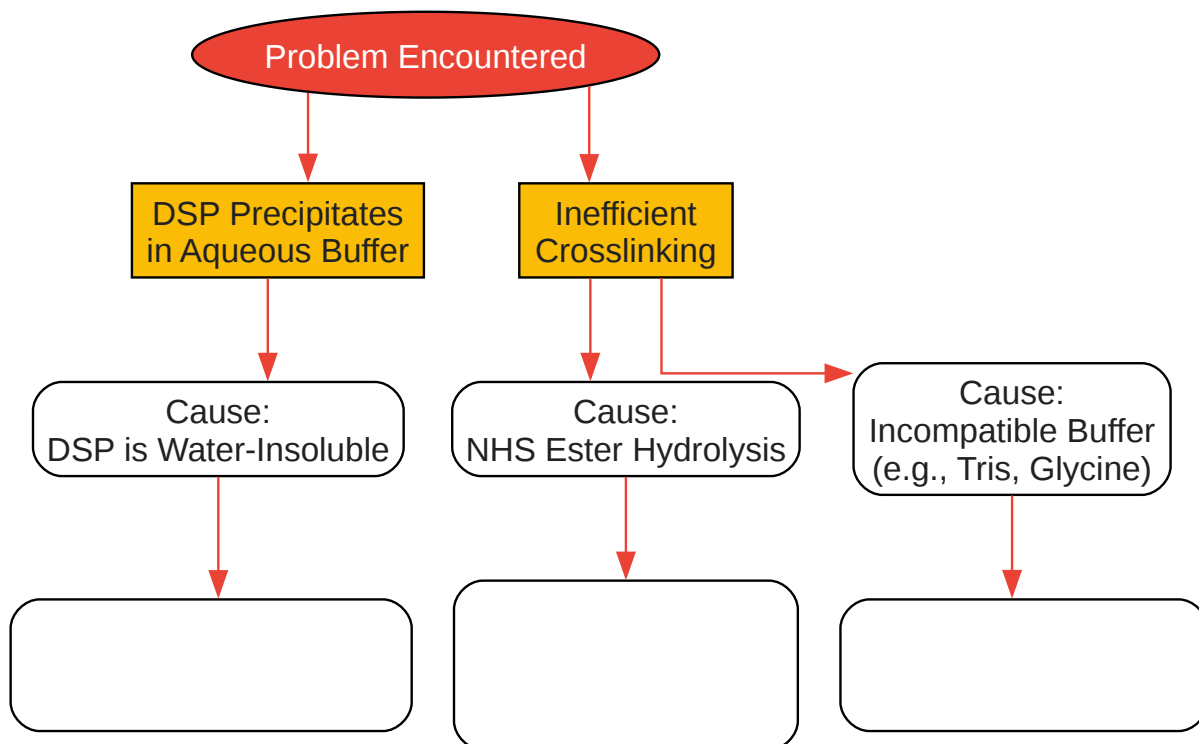
- **Prepare DSP Solution:** Immediately before use, dissolve DSP in anhydrous DMSO to a concentration of 10-25 mM.[3]
- **Reaction:** Add the DSP solution drop-wise to the protein solution to achieve the desired final molar excess of the crosslinker. A common starting point is a 20- to 50-fold molar excess.
- **Incubation:** Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.
- **Quenching:** Stop the reaction by adding a quenching buffer containing primary amines, such as 1M Tris, to a final concentration of 20-50 mM. Incubate for 15 minutes.
- **Downstream Analysis:** Proceed with your downstream application, such as SDS-PAGE, mass spectrometry, or affinity purification.

Visualizations



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Caption: General experimental workflow for protein crosslinking using DSP.



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Caption: Troubleshooting logic for common issues with DSP.

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